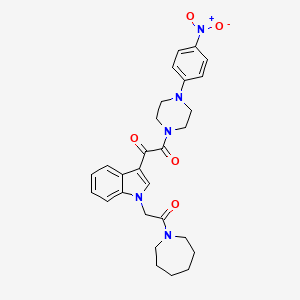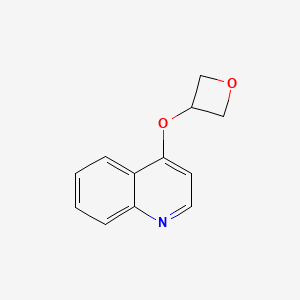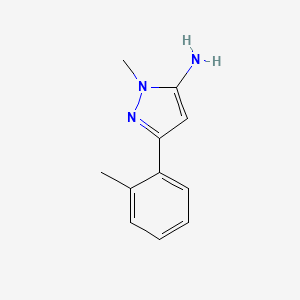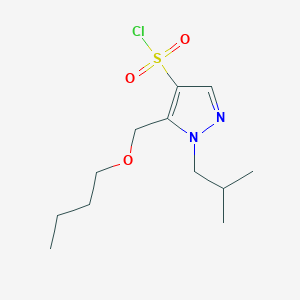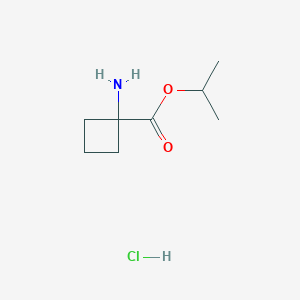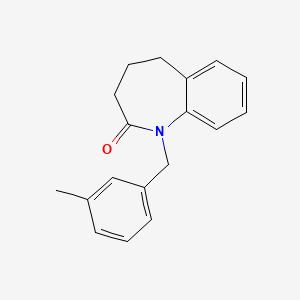
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its molecular structure. In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, 3-Methylbenzyl alcohol, has a molecular formula of C8H10O, a molecular weight of 122.17, and is a liquid at 20 degrees Celsius . It has a boiling point of 217 °C, a flash point of 105 °C, a specific gravity of 1.02, and a refractive index of 1.53 .科学的研究の応用
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzodiazepines, a widely recognized group with significant biological and pharmacological properties. Research into this compound and its derivatives has revealed diverse applications, primarily in the medical and environmental fields, demonstrating its potential in various therapeutic and analytical settings.
Therapeutic Applications
A comprehensive review on benzodiazepine-related compounds, including 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives, underscores their critical role in therapeutic applications. These compounds exhibit significant biological efficacy, such as anticancer, antibacterial, and antifungal activities. Their interactions with G-protein-coupled receptors suggest potential utility in treating neurological disorders, including Alzheimer's and Parkinson's disease. The review highlights the importance of heterocyclic chemistry in discovering new medicines for diseases currently lacking effective treatments, emphasizing the compound's potential against types of cancer and multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Environmental and Analytical Research
Benzodiazepines, including 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been identified as emerging contaminants in aquatic environments, raising concerns about their fate, behavior, and potential impact on ecosystems. Studies suggest these compounds, due to their widespread use and persistence, are ubiquitous in surface waters and sediments, necessitating further research into their environmental degradation and the development of remediation strategies. The review on the occurrence, fate, and behavior of benzodiazepines in aquatic environments calls for a deeper understanding of their impact and effective management practices to mitigate their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
将来の方向性
The future directions for research on “1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” and related compounds could involve further exploration of their potential applications. For instance, 1-(3-Methylbenzyl)piperazine is used as an analytical reference standard, suggesting potential applications in research and forensic analysis .
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXZDDSFDEYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)


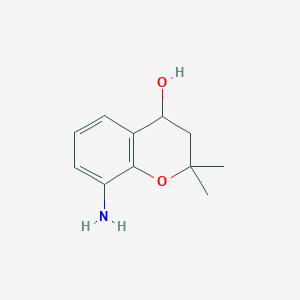
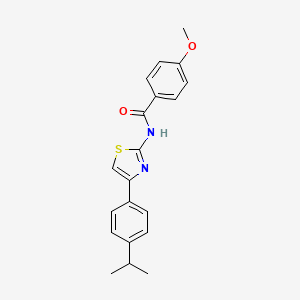
![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
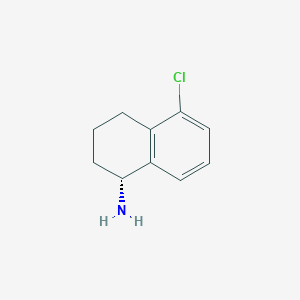
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
